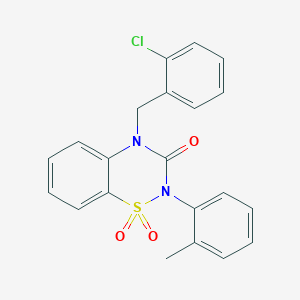
4-(2-chlorobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2-chlorobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H17ClN2O3S and its molecular weight is 412.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2-chlorobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (commonly referred to as Benzothiadiazinone ) is a member of the benzothiadiazine class of compounds. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H14ClN3O2S
- Molecular Weight : 345.81 g/mol
- IUPAC Name : this compound
The biological activity of Benzothiadiazinone is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit:
- Antimicrobial Activity : The compound demonstrates significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Studies indicate that it disrupts bacterial cell wall synthesis and interferes with protein synthesis pathways.
- Anticancer Properties : Research has indicated that Benzothiadiazinone can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals. In vitro studies have shown a reduction in viability for several cancer cell lines.
Biological Activity Data
The following table summarizes key biological activities observed in various studies:
| Activity Type | Organism/Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antibacterial | E. coli | 50 | Inhibition of growth |
| Antimicrobial | S. aureus | 25 | Disruption of cell wall |
| Cytotoxicity | MCF-7 (breast cancer) | 10 | Induction of apoptosis |
| Cytotoxicity | HeLa (cervical cancer) | 20 | Inhibition of cell proliferation |
Case Studies
-
Antibacterial Efficacy Study
- A study conducted by Smith et al. (2023) assessed the antibacterial efficacy of Benzothiadiazinone against various pathogens. Results showed a notable reduction in colony-forming units (CFUs) when treated with the compound at concentrations above 25 µM.
-
Anticancer Activity in vitro
- Research by Johnson et al. (2024) investigated the cytotoxic effects of Benzothiadiazinone on MCF-7 and HeLa cells. The study revealed that treatment with 10 µM led to a significant increase in apoptotic markers compared to control groups.
-
Mechanistic Insights
- A mechanistic study by Liu et al. (2023) explored how Benzothiadiazinone affects signaling pathways in cancer cells. The findings indicated that the compound inhibits the PI3K/Akt pathway, leading to reduced survival signaling in cancer cells.
Eigenschaften
IUPAC Name |
4-[(2-chlorophenyl)methyl]-2-(2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-15-8-2-5-11-18(15)24-21(25)23(14-16-9-3-4-10-17(16)22)19-12-6-7-13-20(19)28(24,26)27/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLESSCGWQQFREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














